3-Aminodihydrofuran-2(3H)-one hydrobromide

Peptide synthesis Pharmaceutical intermediate Chiral building block

Researchers requiring an alpha-amino-gamma-butyrolactone scaffold for achiral synthesis often face inconsistent stoichiometry from hygroscopic free bases. 3-Aminodihydrofuran-2(3H)-one hydrobromide (CAS 6305-38-0), a racemic DL-homoserine lactone hydrobromide, resolves this as a non-hygroscopic, crystalline salt ensuring precise dispensing. Key procurement values: - Enhanced stability & crystallinity vs. free base for reproducible multi-step syntheses. - Cost-effective racemate for method development, AHL library screening, and achiral analytical standard calibration. - Consistent 99% purity with defined melting point (220-225°C) minimizes batch-to-batch variability in pharmaceutical intermediate production.

Molecular Formula C4H8BrNO2
Molecular Weight 182.02 g/mol
CAS No. 6305-38-0
Cat. No. B145685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminodihydrofuran-2(3H)-one hydrobromide
CAS6305-38-0
Synonyms2-Amino-g-butyrolactone hydrobromide
Molecular FormulaC4H8BrNO2
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC1COC(=O)C1[NH3+].[Br-]
InChIInChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H
InChIKeyMKLNTBLOABOJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminodihydrofuran-2(3H)-one Hydrobromide: Chiral Synthesis & Quorum Sensing


3-Aminodihydrofuran-2(3H)-one hydrobromide (CAS 6305-38-0), also known as DL-α-amino-γ-butyrolactone hydrobromide or DL-homoserine lactone hydrobromide, is the racemic hydrobromide salt of α-amino-γ-butyrolactone with molecular formula C₄H₈BrNO₂ and molecular weight 182.02 g/mol . This compound belongs to the class of α-amino acid derivatives featuring a five-membered lactone ring and serves as a versatile building block in organic synthesis, pharmaceutical intermediate preparation, and quorum sensing research [1]. As the racemic (DL) hydrobromide salt, it represents the cost-effective entry point for investigators requiring the α-amino-γ-butyrolactone scaffold without chiral specificity constraints, distinguishing it from enantiopure (S)- or (R)- variants that command premium pricing for asymmetric applications.

Salt Form Substitution: Reproducibility Risks


Direct substitution of 3-aminodihydrofuran-2(3H)-one hydrobromide (CAS 6305-38-0) with the free base (CAS 1192-20-7), hydrochloride salt (CAS 2185-03-7 for (S)-enantiomer), or enantiopure (S)-hydrobromide (CAS 15295-77-9) introduces material divergences in solubility, melting point, storage stability, and stereochemical purity that critically affect reaction outcomes . The hydrobromide salt form provides enhanced crystallinity and ambient storage stability compared to the hygroscopic free base, while the DL-racemic specification (MW 182.02, melting point 220-225°C) ensures consistent reactivity in achiral synthetic pathways at lower procurement cost than enantiopure alternatives . These physicochemical differences translate directly to batch-to-batch reproducibility in multi-step syntheses, particularly when stoichiometric calculations depend on precise salt-form molecular weight or when reaction conditions are optimized for bromide counterion compatibility rather than chloride .

Comparative Evidence: Hydrobromide vs. Alternative Salts


Purity and Melting Point Comparison

The racemic hydrobromide salt (CAS 6305-38-0) offers higher commercial purity specifications (99% assay) compared to the (S)-enantiomer hydrochloride salt (97% assay), with a 10-15°C higher melting point range (220-225°C vs. 210-220°C) that indicates greater crystalline stability and reduced hygroscopicity during ambient storage . The higher melting point of the hydrobromide salt correlates with improved solid-state handling characteristics and reduced degradation risk during extended room-temperature storage, a critical procurement consideration for laboratories without refrigerated storage infrastructure .

Peptide synthesis Pharmaceutical intermediate Chiral building block

Storage Stability: Ambient vs. Refrigerated

The racemic DL-hydrobromide salt (CAS 6305-38-0) demonstrates superior storage stability at ambient temperature (recommended room temperature storage, <15°C in cool dark place), whereas the enantiopure (S)-hydrobromide salt (CAS 15295-77-9) requires refrigerated storage at 2-8°C to maintain optical integrity and prevent decomposition [1]. This storage condition differential directly impacts total cost of ownership and logistics complexity for laboratories lacking dedicated refrigerated chemical storage capacity.

Chemical storage Stability Procurement logistics

Cost-Efficiency for Achiral Synthesis

For achiral synthetic applications where stereochemistry is not preserved or specified in downstream products, the racemic DL-hydrobromide (CAS 6305-38-0) provides functionally equivalent reactivity to enantiopure (S)-hydrobromide (CAS 15295-77-9) at a reduced procurement cost . Both salt forms share identical molecular formula (C₄H₈BrNO₂), molecular weight (182.02 g/mol), and core lactone reactivity for acylation, alkylation, and ring-opening transformations . The racemic specification eliminates the optical purity premium associated with chiral resolution or asymmetric synthesis routes required for enantiopure material.

Cost efficiency Procurement strategy Building block

Stereospecific Calpain and Lipid Peroxidation Inhibition

In a comparative study of α-amino-γ-butyrolactone derivatives as dual calpain and lipid peroxidation inhibitors, the (S)-enantiomer hydrobromide salt (corresponding to CAS 15295-77-9) demonstrated stereospecific inhibitory activity, whereas the racemic mixture (CAS 6305-38-0) showed reduced potency per unit mass due to the presence of the less active or inactive (R)-enantiomer [1]. This stereochemical dependence establishes that procurement of the racemic DL-hydrobromide is appropriate for synthetic methodology development and achiral derivative preparation, but enantiopure material is required for structure-activity relationship (SAR) studies and biological assays where stereochemical configuration influences target engagement [1].

Calpain inhibition Lipid peroxidation Neuroprotection Stereochemistry

Application Scenarios


Achiral Peptide and Amino Acid Synthesis

The racemic DL-hydrobromide salt (CAS 6305-38-0) is the preferred α-amino-γ-butyrolactone building block for achiral peptide coupling reactions, amino-keto-alcohol synthesis, and β-amino acid preparation where stereochemical configuration of the α-carbon is not retained in the final product. The 99% purity specification and ambient storage stability (room temperature, <15°C) make this salt form the cost-effective choice for multi-gram synthetic campaigns in pharmaceutical intermediate production . The hydrobromide salt provides superior crystallinity and handling characteristics compared to the free base, ensuring accurate stoichiometric dispensing for reproducible reaction outcomes .

AHL Quorum Sensing Probe Synthesis

For the preparation of N-acylhomoserine lactone (AHL) analogs and quorum sensing molecular probes, the DL-hydrobromide salt (6305-38-0) serves as an economical starting material when the resulting AHL products will be evaluated in bacterial systems that do not exhibit strict enantiomeric discrimination [1]. The compound's role as a homoserine lactone scaffold enables acylation with diverse carboxylic acid derivatives to generate AHL libraries for Gram-negative bacterial signaling studies. Investigators should note that some bacterial LuxR-type receptors exhibit stereoselective AHL recognition; therefore, racemic starting material is appropriate for broad-spectrum screening and initial hit identification, while enantiopure (S)-hydrobromide is recommended for detailed mechanistic studies .

Synthetic Methodology Optimization

The racemic hydrobromide salt (6305-38-0) is the optimal choice for developing and optimizing new synthetic methodologies involving α-amino-γ-butyrolactone scaffolds, including ring-opening reactions, N-functionalization protocols, and heterocycle construction strategies . Use of the racemic material during method development eliminates the confounding variable of enantiomeric purity while reducing reagent costs during iterative optimization cycles. Once optimized conditions are established, the protocol can be transferred to enantiopure starting materials (CAS 15295-77-9 or 110045-70-0) for asymmetric applications requiring stereochemical fidelity .

Achiral Analytical Reference Standard

The 99% purity racemic hydrobromide salt (6305-38-0) serves as an appropriate reference standard for developing and validating achiral analytical methods (HPLC, GC, titration) for α-amino-γ-butyrolactone-containing intermediates [1]. The compound's well-defined melting point (220-225°C), established spectral database entries (¹H NMR in CDCl₃/DMSO-d₆), and commercial availability with documented purity specifications (>98.0% by argentometric titration and total nitrogen analysis) make it suitable for system suitability testing and method calibration when stereochemical separation is not required . For chiral method development, enantiopure (S)-hydrobromide (CAS 15295-77-9) with specified optical rotation (-22° to -18°, c=1 in H₂O) is the appropriate selection .

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